Cas no 1805964-53-7 (3-Nitro-2-(trifluoromethyl)pyridin-4-amine)

3-Nitro-2-(trifluoromethyl)pyridin-4-amine is a fluorinated pyridine derivative with a nitro and trifluoromethyl substitution pattern, offering unique reactivity and stability for synthetic applications. The presence of both electron-withdrawing groups (nitro and trifluoromethyl) enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the construction of heterocyclic compounds. Its structural features facilitate selective functionalization, making it valuable for nucleophilic aromatic substitution and cross-coupling reactions. The trifluoromethyl group contributes to improved lipophilicity and metabolic stability in derived compounds. This compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for consistent performance in multi-step synthetic routes.
3-Nitro-2-(trifluoromethyl)pyridin-4-amine structure
1805964-53-7 structure
Product Name:3-Nitro-2-(trifluoromethyl)pyridin-4-amine
CAS No:1805964-53-7
MF:C6H4F3N3O2
MW:207.110071182251
MDL:MFCD28727453
CID:4803371
PubChem ID:19035013
Update Time:2025-06-09

3-Nitro-2-(trifluoromethyl)pyridin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 3-nitro-2-(trifluoromethyl)pyridin-4-amine
    • 4-Amino-3-nitro-2-(trifluoromethyl)pyridine
    • 3-Nitro-2-(trifluoromethyl)pyridin-4-amine
    • MDL: MFCD28727453
    • Inchi: 1S/C6H4F3N3O2/c7-6(8,9)5-4(12(13)14)3(10)1-2-11-5/h1-2H,(H2,10,11)
    • InChI Key: RYLATOCYZDXEFF-UHFFFAOYSA-N
    • SMILES: FC(C1C(=C(C=CN=1)N)[N+](=O)[O-])(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 227
  • XLogP3: 1.5
  • Topological Polar Surface Area: 84.7

3-Nitro-2-(trifluoromethyl)pyridin-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029014727-250mg
4-Amino-3-nitro-2-(trifluoromethyl)pyridine
1805964-53-7 95%
250mg
$980.00 2022-04-01
Alichem
A029014727-1g
4-Amino-3-nitro-2-(trifluoromethyl)pyridine
1805964-53-7 95%
1g
$3,010.80 2022-04-01
Enamine
EN300-20819267-0.05g
3-nitro-2-(trifluoromethyl)pyridin-4-amine
1805964-53-7 95%
0.05g
$252.0 2023-09-16
Enamine
EN300-20819267-0.1g
3-nitro-2-(trifluoromethyl)pyridin-4-amine
1805964-53-7 95%
0.1g
$376.0 2023-09-16
Enamine
EN300-20819267-0.25g
3-nitro-2-(trifluoromethyl)pyridin-4-amine
1805964-53-7 95%
0.25g
$538.0 2023-09-16
Enamine
EN300-20819267-0.5g
3-nitro-2-(trifluoromethyl)pyridin-4-amine
1805964-53-7 95%
0.5g
$847.0 2023-09-16
Enamine
EN300-20819267-1.0g
3-nitro-2-(trifluoromethyl)pyridin-4-amine
1805964-53-7 95%
1.0g
$1086.0 2023-07-10
Enamine
EN300-20819267-2.5g
3-nitro-2-(trifluoromethyl)pyridin-4-amine
1805964-53-7 95%
2.5g
$2127.0 2023-09-16
Enamine
EN300-20819267-5.0g
3-nitro-2-(trifluoromethyl)pyridin-4-amine
1805964-53-7 95%
5.0g
$3147.0 2023-07-10
Enamine
EN300-20819267-10.0g
3-nitro-2-(trifluoromethyl)pyridin-4-amine
1805964-53-7 95%
10.0g
$4667.0 2023-07-10

Additional information on 3-Nitro-2-(trifluoromethyl)pyridin-4-amine

Comprehensive Overview of 3-Nitro-2-(trifluoromethyl)pyridin-4-amine (CAS No. 1805964-53-7)

3-Nitro-2-(trifluoromethyl)pyridin-4-amine (CAS No. 1805964-53-7) is a specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound features a nitro group and a trifluoromethyl group attached to a pyridine ring, which enhances its reactivity and potential applications. Researchers are increasingly exploring its role in the synthesis of novel heterocyclic compounds, particularly in the development of small-molecule inhibitors and bioactive intermediates.

The growing interest in 3-Nitro-2-(trifluoromethyl)pyridin-4-amine is partly driven by its relevance to drug discovery and medicinal chemistry. With the rise of AI-driven drug design and computational chemistry, this compound has been identified as a promising scaffold for targeting specific enzymes or receptors. Its electron-withdrawing groups (nitro and trifluoromethyl) make it a valuable building block for designing molecules with enhanced binding affinity and metabolic stability.

In addition to pharmaceutical applications, 3-Nitro-2-(trifluoromethyl)pyridin-4-amine is also being investigated for its potential in agrochemical formulations. The trifluoromethyl group is known to improve the lipophilicity and bioavailability of agrochemicals, making this compound a candidate for developing next-generation pesticides and herbicides. Recent studies have highlighted its role in creating environmentally friendly alternatives to traditional agrochemicals, aligning with the global push for sustainable agriculture.

From a synthetic chemistry perspective, the compound’s CAS No. 1805964-53-7 serves as a critical identifier for researchers sourcing high-purity materials. Laboratories focusing on high-throughput screening (HTS) and combinatorial chemistry often seek this compound to expand their libraries of nitro-substituted pyridines. Its compatibility with modern cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) further underscores its utility in organic synthesis.

Another area of interest is the compound’s potential in material science. The nitro and trifluoromethyl functionalities can influence the electronic properties of materials, making 3-Nitro-2-(trifluoromethyl)pyridin-4-amine a candidate for developing organic semiconductors or photovoltaic materials. As the demand for renewable energy solutions grows, researchers are exploring such derivatives for their charge-transfer capabilities.

Given its multifaceted applications, 3-Nitro-2-(trifluoromethyl)pyridin-4-amine is frequently discussed in forums related to chemical innovation and R&D trends. Common search queries include "synthesis of nitro-trifluoromethyl pyridines" and "applications of CAS 1805964-53-7," reflecting the compound’s relevance to both academic and industrial audiences. Its inclusion in patent literature further validates its commercial potential.

Quality control and analytical characterization of 3-Nitro-2-(trifluoromethyl)pyridin-4-amine are critical for ensuring reproducibility in research. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify its purity and structural integrity. Suppliers offering this compound often emphasize GMP compliance and batch-to-batch consistency to meet the stringent requirements of pharmaceutical-grade materials.

In summary, 3-Nitro-2-(trifluoromethyl)pyridin-4-amine (CAS No. 1805964-53-7) represents a versatile and high-value chemical entity with broad applications in drug development, agrochemicals, and advanced materials. Its unique structural features and compatibility with modern synthetic methods position it as a key player in the evolving landscape of specialty chemicals.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.